1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Description
The compound 1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid features a piperidine-4-carboxylic acid core linked via a propanoyl group to a 5-methoxy-substituted indole ring. This structure combines the hydrogen-bonding capacity of the carboxylic acid with the aromatic and electronic properties of the methoxyindole moiety, making it relevant for pharmaceutical research, particularly in receptor-targeted therapies.
Properties
IUPAC Name |
1-[3-(5-methoxyindol-1-yl)propanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-15-2-3-16-14(12-15)6-8-19(16)11-7-17(21)20-9-4-13(5-10-20)18(22)23/h2-3,6,8,12-13H,4-5,7,9-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVNKOCSIGTLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction is typically carried out under reflux in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds and subsequent coupling reactions to form the final product .
Chemical Reactions Analysis
Carboxylic Acid Reactions
The piperidine-4-carboxylic acid moiety undergoes typical carboxylic acid transformations:
Amide Bond Reactivity
The propanoyl linker’s amide group participates in:
Indole Ring Modifications
The 5-methoxyindole core undergoes electrophilic substitution and redox reactions:
Piperidine Ring Functionalization
The piperidine nitrogen undergoes quaternization and substitution:
Cross-Coupling Reactions
The indole’s C-3 position participates in Pd-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 60–80% |
| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | N-Arylated indoles | Limited by steric hindrance |
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Condition | Observation | Degradation Pathway |
|---|---|---|
| pH 7.4 buffer, 37°C | Stable for 24 hrs | No significant hydrolysis |
| Liver microsomes | Rapid N-demethylation | CYP450-mediated oxidation |
Key Findings
-
The carboxylic acid group is most reactive under basic conditions, forming salts or esters.
-
The indole ring’s 5-methoxy group directs electrophilic substitutions to the C-4 position.
-
Amide bond hydrolysis is pH-dependent, with basic conditions favoring faster cleavage.
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Piperidine quaternization enhances solubility but reduces membrane permeability .
Data synthesized from structural analogs and reaction mechanisms in .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its antiviral, anti-inflammatory, and anticancer properties . In medicine, it is being explored for its potential use as a therapeutic agent for various diseases . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, it may interact with enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects . Additionally, it may inhibit the activity of certain kinases, leading to anticancer effects .
Comparison with Similar Compounds
Positional Isomers: Methoxy Substitution on Indole
- 1-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid (CAS 1219541-13-5) Molecular Formula: C₁₈H₂₂N₂O₄ Molar Mass: 330.38 g/mol Key Differences:
- Methoxy group at position 4 of the indole ring instead of position 4.
- Predicted pKa: 4.47 (vs. target compound’s expected ~4.5–4.7 range) .
- Implications :
- Positional isomerism may alter steric interactions with target receptors.
Substituent Variation: Halogen vs. Methoxy
- 1-[3-(5-Bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid Key Differences:
- Bromine substituent at position 5 (electron-withdrawing) vs. methoxy (electron-donating).
- Implications :
- Increased lipophilicity with bromine may enhance membrane permeability but reduce aqueous solubility.
- Halogenated analogs often exhibit distinct metabolic stability and toxicity profiles .
Linker Modifications: Propanoyl vs. Methylene/Ether
- 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid (CAS 1170842-40-6)
- Molecular Formula : C₁₈H₂₄N₂O₃
- Molar Mass : 316.4 g/mol
- Key Differences :
- Methylene (-CH₂-) linker instead of propanoyl (-CO-(CH₂)₂-).
- Ethyl group on indole nitrogen.
- Implications :
Ethyl substitution may enhance metabolic stability by protecting the indole nitrogen .
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid
- Key Differences :
- Ether (-O-) linkage and shorter ethyl chain.
- Implications :
- Ether groups improve oxidative stability but may reduce conformational flexibility compared to propanoyl .
Core Structure Modifications: Indole vs. Phenyl
- 1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid (CAS 1010891-44-7) Molecular Formula: C₁₇H₂₃NO₅ Key Differences:
- Dimethoxyphenyl ring replaces indole.
- Implications :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Linkers | Predicted pKa |
|---|---|---|---|---|---|
| 1-[3-(5-Methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid (Target) | Not Available | C₁₈H₂₂N₂O₄ | ~330.38 | 5-methoxyindole, propanoyl linker | ~4.5–4.7 |
| 1-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid | 1219541-13-5 | C₁₈H₂₂N₂O₄ | 330.38 | 4-methoxyindole, propanoyl linker | 4.47 |
| 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid | 1170842-40-6 | C₁₈H₂₄N₂O₃ | 316.4 | 5-methoxyindole, methylene linker, ethyl | Not Available |
| 1-[3-(5-Bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid | Not Available | C₁₇H₂₀BrN₂O₃ | ~379.27 | 5-bromoindole, propanoyl linker | Not Available |
| 1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid | 1010891-44-7 | C₁₇H₂₃NO₅ | 321.37 | Dimethoxyphenyl, propanoyl linker | Not Available |
Research Findings and Implications
- Substituent Position : Methoxy at position 5 (target) vs. 4 () may optimize receptor binding due to spatial alignment with hydrophobic pockets .
- Linker Chemistry: Propanoyl linkers (target, ) offer conformational flexibility and hydrogen-bonding capacity compared to rigid ethers () or methylene groups ().
- Electronic Effects : Methoxy groups enhance solubility via hydrogen bonding, whereas bromine () increases lipophilicity, affecting bioavailability .
- Structural Core : Indole-containing analogs (target, ) are preferred for interactions with serotonin or kinase receptors, while phenyl derivatives () may lack specificity .
Biological Activity
1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylic acid functional group. This structure suggests potential biological activities that are of interest in medicinal chemistry, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 330.4 g/mol
- CAS Number : 1219556-47-4
The biological activity of this compound is thought to involve interactions with various biological targets, including receptors and enzymes. The presence of the methoxy group at the 5-position of the indole may influence its binding affinity and selectivity towards specific targets. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis, although detailed mechanisms remain under investigation .
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary data indicate that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, related indole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Neuroprotective Effects : The compound's structural features may confer neuroprotective properties, akin to other indole derivatives that have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications in its structure. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group at the 5-position of indole | Potential anticancer and neuroprotective activity |
| 1-[3-(7-methoxy-1H-indol-1-yl)propanoyl]piperidine | Methoxy group at the 7-position | Different pharmacological profile |
| 1-[3-(indol-3-yl)-2-(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine | Varies in substituents | Potentially distinct biological effects |
Case Studies
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Anticancer Studies : A study evaluating the cytotoxic effects of indole derivatives on human cancer cell lines found that certain modifications led to enhanced potency and selectivity against tumor cells, suggesting a promising avenue for further research into this compound's anticancer potential .
- Neuroprotective Research : Research on related compounds indicated that some indole derivatives could mitigate neurodegenerative processes, highlighting the need for further exploration into how this compound might offer similar benefits .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves alkylation of the indole nitrogen with a brominated propanoyl-piperidine intermediate under controlled conditions. Key steps include:
- Reaction Conditions : Use sodium acetate in refluxing acetic acid to facilitate coupling (as demonstrated for analogous indole-piperidine derivatives) .
- Purification : Recrystallization from acetic acid or ethanol-water mixtures to isolate high-purity crystals .
- Yield Enhancement : Extend reaction times (e.g., 24–48 hours) and employ inert atmospheres to minimize side reactions .
Advanced: What computational methods predict the stability and pharmacological activity of this compound?
Methodological Answer:
- Quantum-Chemical Studies : Calculate enthalpy values (ΔH) to rank stability among derivatives. For example, derivatives with benzoyloxide radicals exhibit lower enthalpy and higher stability .
- PASS Program : Predict pharmacological effects (e.g., antispasmodic, antitussive) by analyzing structural motifs against known bioactive piperidine derivatives. Toxicity parameters (mutagenicity, neurotoxicity) should be evaluated using predefined thresholds .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR : Use H and C NMR to verify the indole-propanoyl-piperidine linkage and methoxy group placement.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) .
- IR Spectroscopy : Confirm carbonyl (C=O) and carboxylic acid (O-H) functional groups .
Advanced: How can contradictions in reported pharmacological activities of similar derivatives be resolved?
Methodological Answer:
- Comparative Assays : Use standardized in vitro models (e.g., histamine receptor binding for antihistaminic activity) to directly compare results across studies .
- Molecular Dynamics (MD) Simulations : Assess ligand-receptor interactions to explain divergent activities. For example, substituent positioning on the piperidine ring may alter binding affinity .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Emergency Measures : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. In case of inhalation, move to fresh air and seek medical attention .
Advanced: What strategies analyze the compound’s toxicity profile?
Methodological Answer:
- In Silico Toxicity Prediction : Use tools like ProTox-II to estimate LD, hepatotoxicity, and carcinogenicity. Cross-validate with PASS program parameters (e.g., embryotoxicity, respiratory toxicity) .
- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines .
Basic: How can solubility and formulation be optimized for in vivo studies?
Methodological Answer:
- Co-Solvents : Use DMSO-ethanol-water mixtures (e.g., 10:40:50 v/v) to enhance aqueous solubility .
- Salt Formation : Convert the carboxylic acid to a sodium or hydrochloride salt for improved bioavailability .
Advanced: What challenges arise in achieving enantiomeric purity, and how are they addressed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
